Product packaging for DL-Alanine-2,3-13C2(Cat. No.:CAS No. 70753-82-1)

DL-Alanine-2,3-13C2

Cat. No.: B1602430
CAS No.: 70753-82-1
M. Wt: 91.079 g/mol
InChI Key: QNAYBMKLOCPYGJ-ZDOIIHCHSA-N
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Description

Significance of ¹³C-Labeled Compounds in Quantitative Metabolic Research

Carbon is the backbone of most biological molecules, making ¹³C-labeled compounds particularly useful for tracking metabolic pathways. alfa-chemistry.com The use of ¹³C as a tracer allows for the quantitative analysis of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. alfa-chemistry.comosti.gov This approach, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), has become a primary technique for quantifying intracellular fluxes in various biological systems, including in the study of diseases like cancer. d-nb.infocreative-proteomics.com

The table below illustrates various ¹³C-labeled compounds and their applications in metabolic research:

Labeled CompoundApplication Area
D-Glucose-¹³C₆Tracing glucose metabolism and central carbon metabolism. medchemexpress.com
L-Glutamine-¹³C₅Investigating glutamine metabolism and its role in cancer. mdpi.commedchemexpress.com
Palmitic acid-¹³C₁₆Studying fatty acid metabolism and lipolysis. isotope.commedchemexpress.com
L-Lactic acid-¹³C₃Researching lactate (B86563) metabolism. medchemexpress.com
L-Arginine-¹³C₆Used in stable isotope tracing in cell lines like macrophages. nih.govmedchemexpress.com

Rationale for Utilizing DL-Alanine-2,3-13C2 in Precision Metabolic Studies

Alanine (B10760859) is a non-essential amino acid that plays a central role in the metabolism of glucose and amino acids. ontosight.ai DL-Alanine is a racemic mixture, containing both the D- and L-isomers of the amino acid. The specifically labeled compound, DL-Alanine-2,3-¹³C₂, has the ¹³C isotope incorporated at the second and third carbon positions of the alanine molecule.

The strategic placement of the ¹³C labels at these specific positions allows for detailed tracking of alanine's metabolic transformations. lookchem.com For instance, it can be used to study the interconnectedness of glycolysis and the tricarboxylic acid (TCA) cycle. When cells metabolize DL-Alanine-2,3-¹³C₂, the labeled carbons can be traced into pyruvate (B1213749), a key intermediate that links these two fundamental pathways. Subsequent analysis of the labeling patterns in TCA cycle intermediates and related amino acids can reveal the relative fluxes through different enzymatic reactions. pnas.orgpnas.org

Furthermore, studies using labeled alanine have been instrumental in understanding complex metabolic phenomena such as cytosolic pyruvate compartmentation in astrocytes. nih.gov By analyzing the ¹³C isotopologues—molecules that differ only in their isotopic composition—researchers can gain a deeper understanding of how metabolic pathways are organized and regulated within the cell. nih.govpnas.org The use of DL-Alanine-2,3-¹³C₂ provides a powerful tool for dissecting these intricate metabolic networks with high precision.

Below is a table detailing the properties of L-Alanine labeled at the 2 and 3 carbon positions:

PropertyValue
Synonyms (S)-2-Aminopropionic acid, L-alpha-Aminopropionic acid
Formula CH₃CH(NH₂)COOH
Molecular Weight 91.08
Chemical Purity 98%
Applications Biomolecular NMR, Metabolism, Metabolomics, Proteomics

Table data sourced from Cambridge Isotope Laboratories, Inc. isotope.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2 B1602430 DL-Alanine-2,3-13C2 CAS No. 70753-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino(2,3-13C2)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583849
Record name (2,3-~13~C_2_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.079 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70753-82-1
Record name (2,3-~13~C_2_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Dl Alanine 2,3 13c2

Historical Evolution of Isotopic Labeling Strategies for Alanine (B10760859) Isotopologues

The journey of isotopic labeling of amino acids began with the use of radioisotopes, which, despite their utility, posed significant safety concerns. The shift towards stable isotopes, such as ¹³C, ¹⁵N, and ²H, marked a new era in tracer studies, offering a safer and more stable alternative. chempep.comnih.gov Early methods for producing isotopically labeled amino acids often relied on biosynthetic approaches, where microorganisms were cultured in media enriched with labeled precursors. While cost-effective for uniform labeling, these methods offered limited control over specific labeling patterns.

Chemical synthesis provided a more precise way to introduce isotopes at specific atomic positions. chempep.com Initial chemical syntheses were often complex and resulted in racemic mixtures, requiring additional resolution steps to obtain enantiomerically pure compounds. Over the years, the development of new synthetic reactions and purification techniques has significantly improved the efficiency and specificity of isotopic labeling for alanine and other amino acids. oup.comacs.org The evolution of analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has gone hand-in-hand with these synthetic advancements, enabling more detailed and accurate analysis of labeled compounds. chempep.comnih.gov

Contemporary Approaches to Stereoselective 13C-Labeling at C-2 and C-3 Positions

Modern synthetic strategies for producing specifically labeled alanine, such as DL-Alanine-2,3-13C2, focus on achieving high stereoselectivity and isotopic enrichment. These approaches can be broadly categorized into enantioselective chemical synthesis and chemo-enzymatic or microbial biosynthesis.

Enantioselective Synthesis Techniques

The chemical synthesis of enantiomerically pure labeled amino acids presents a significant challenge. Recent breakthroughs have focused on developing catalysts that can direct the stereochemical outcome of a reaction. One notable advancement is the use of chiral aldehydes to mediate the enantioselective synthesis of ¹³C-labeled α-amino acids from their unlabeled precursors. chemrxiv.org This method allows for the incorporation of ¹³C with good enantioselectivity. chemrxiv.orgthieme-connect.com

Another approach involves the use of palladium-catalyzed C(sp³)–H functionalization of protected L-alanine, which has been successfully applied to synthesize ¹³C-methyl-labeled valine and isoleucine. nih.gov This methodology holds promise for adaptation to produce other specifically labeled alanine isotopologues. The synthesis of D- and L-Alanine-2,3-¹³C₂ has been achieved through a multi-step procedure starting from acetic-¹³C₂ acid, yielding optically active material. lookchem.com

Chemo-Enzymatic and Microbial Biosynthesis Methodologies

Chemo-enzymatic and microbial biosynthesis methods offer a powerful and often more environmentally friendly alternative to purely chemical synthesis. These techniques leverage the high selectivity of enzymes to produce optically pure labeled amino acids. nih.gov

Microbial biosynthesis involves engineering microorganisms, such as Escherichia coli or Corynebacterium glutamicum, to overproduce specific amino acids from ¹³C-labeled substrates like glucose. This approach can achieve high yields and isotopic enrichment. For instance, engineered E. coli strains have been used to produce L-alanine with high isotopic purity.

Chemo-enzymatic methods combine chemical synthesis steps with enzymatic transformations. For example, alanine transaminases can be used to catalyze the transfer of an amino group to a ¹³C-labeled precursor, such as pyruvate-¹³C₃, to produce L-Alanine-¹³C₃ with high conversion efficiency. Another chemo-enzymatic strategy involves the asymmetric hydrolysis of a racemic N-acyl-amino acid using an acylase, which selectively hydrolyzes one enantiomer, allowing for the separation of the D- and L-forms.

Optimization of Isotopic Enrichment and Purity in this compound Synthesis

Achieving high isotopic enrichment and chemical purity is paramount for the successful application of this compound in research. Several factors influence the final enrichment and purity, including the isotopic purity of the starting materials, the efficiency of the synthetic reactions, and the purification methods employed.

During synthesis, it is crucial to minimize isotopic dilution from natural abundance sources. This can be achieved by using highly enriched precursors and carefully controlling reaction conditions. uni-regensburg.de The purity of the final product is typically assessed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). uni-regensburg.de These methods can confirm the position and extent of isotopic labeling, as well as detect any chemical impurities.

A significant challenge in the synthesis of specifically labeled alanine is the potential for scrambling of the isotopic label. nih.gov Alanine can be converted to pyruvate (B1213749) by alanine transaminases, and this pyruvate can then enter various metabolic pathways, leading to the incorporation of the ¹³C label into other amino acids. nih.gov This scrambling can be minimized in cell-free protein synthesis systems or by using specific inhibitors of transaminase activity. nih.gov

Challenges and Future Directions in the Production of Specifically Labeled Alanine Isotopologues

Despite significant progress, the synthesis of specifically labeled alanine isotopologues like this compound still faces several challenges. The cost of highly enriched starting materials remains a significant barrier for large-scale production. Furthermore, developing synthetic routes that are both efficient and stereospecific for a wide range of labeling patterns continues to be an active area of research.

Future directions in this field are likely to focus on several key areas. The development of more efficient and selective catalysts for chemical synthesis will be crucial for reducing costs and improving yields. thieme-connect.com Advances in metabolic engineering and synthetic biology will likely lead to the creation of microbial strains capable of producing a wider variety of specifically labeled amino acids with high efficiency. royalsocietypublishing.org

The integration of different labeling strategies, such as combining chemical and enzymatic steps, will continue to be a powerful approach. nih.gov Moreover, the development of advanced analytical techniques will be essential for the characterization of these complex labeled molecules and for their application in increasingly sophisticated biological studies. nih.gov As our understanding of metabolic pathways and protein dynamics deepens, the demand for a diverse toolkit of specifically labeled amino acids, including various isotopologues of alanine, is expected to grow, driving further innovation in their synthesis. solubilityofthings.com

Methodological Frameworks for Dl Alanine 2,3 13c2 Application in Metabolic Research

Design Principles for Isotope Tracing Experiments Utilizing DL-Alanine-2,3-13C2

Effective isotope tracing studies hinge on thoughtful experimental design, tailored to the specific biological system and research question. nih.govresearchgate.net The primary goal is to introduce the ¹³C-labeled tracer and monitor its incorporation into downstream metabolites, thereby revealing the flow of carbon atoms through metabolic networks. eurisotop.com Key considerations include the choice of tracer, the duration of labeling, and the specific biological context, whether it be a simplified in vitro system or a complex in vivo model. nih.govnih.gov The selection of this compound as a tracer is particularly informative for studying pathways interconnected with alanine (B10760859) metabolism, such as gluconeogenesis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis. nih.govckisotopes.com

Experimental Design Considerations for In Vitro Systems

In vitro systems, such as cell cultures, offer a controlled environment to investigate specific metabolic questions. When using this compound in these systems, several factors must be carefully considered to ensure meaningful results.

A crucial first step is the formulation of a clear research question and hypothesis, which will guide the entire experimental setup. researchgate.net This includes defining the metabolic pathways of interest and predicting how the ¹³C label from this compound will be distributed. For instance, tracking the ¹³C atoms can reveal the activity of alanine transaminase, which converts alanine to pyruvate (B1213749). The labeled pyruvate can then enter the TCA cycle, and its subsequent metabolism can be followed by analyzing the labeling patterns of TCA cycle intermediates. researchgate.net

The experimental conditions must be optimized to maintain cell viability and normal metabolic function. This includes the composition of the culture medium, ensuring that the introduction of the labeled alanine does not perturb the metabolic state of the cells. nih.gov The concentration of the tracer and the duration of the labeling period are critical parameters. Short-term labeling may be sufficient to observe rapid metabolic processes like glycolysis, while longer incubation times are necessary to track the label's incorporation into biomass components with slower turnover rates, such as proteins. nih.govnih.gov

Reaching an isotopic steady state, where the enrichment of labeled metabolites becomes constant, is a key consideration for many analyses. nih.gov The time required to reach this state varies depending on the fluxes and pool sizes of the metabolites in the pathway. nih.gov Dynamic labeling experiments, which involve collecting samples at multiple time points before reaching steady state, can provide additional information about flux rates. nih.gov

Below is an interactive table summarizing key experimental design considerations for in vitro studies with this compound.

Table 1: Key Experimental Design Considerations for In Vitro Isotope Tracing with this compound

Consideration Description Key Factors to Optimize
Tracer Concentration The amount of this compound added to the culture medium. Should be high enough for detection but not so high as to cause metabolic perturbations. nih.gov
Labeling Duration The length of time cells are exposed to the labeled substrate. Dependent on the turnover rates of the metabolic pathways being investigated. nih.gov
Cell Culture Conditions The environment in which the cells are grown. Media composition, cell density, and growth phase can all influence metabolic activity. nih.gov
Isotopic Steady State The point at which the isotopic enrichment of metabolites becomes constant. Essential for many types of metabolic flux analysis. nih.gov

| Control Groups | Unlabeled control cultures are necessary for comparison. | Allows for the correction of natural ¹³C abundance and assessment of baseline metabolism. |

Experimental Design Considerations for In Vivo Systems

Moving from in vitro to in vivo systems, such as animal models, introduces a higher level of complexity due to the interactions between different organs and tissues. nih.gov The principles of tracer administration and sample collection must be adapted to the whole-organism context.

The method of tracer delivery is a primary consideration. nih.gov For this compound, this could involve intravenous infusion, oral gavage, or inclusion in the diet, depending on the research question and the desired labeling kinetics. nih.govnih.gov Constant infusion is often used to achieve a steady-state enrichment of the tracer in the plasma, which serves as the precursor pool for tissue metabolism. nih.gov Bolus injections can be used for shorter-term studies of rapid metabolic events. nih.gov

The duration of the in vivo experiment must be carefully planned to capture the metabolic processes of interest. nih.gov For example, studying gluconeogenesis from alanine in the liver might require a shorter timeframe than investigating the contribution of alanine to protein synthesis in muscle tissue over several days. nih.gov

Sampling from in vivo systems requires careful consideration of the tissues or biofluids to be analyzed. Blood plasma is commonly collected to monitor the enrichment of the tracer and key metabolites. nih.gov Tissue biopsies are often necessary to determine the isotopic enrichment of intracellular metabolites and macromolecules. nih.gov The timing of sample collection is critical and should be aligned with the expected kinetics of label incorporation. researchgate.net

Ethical considerations and the welfare of the animals are paramount in the design of in vivo experiments. The procedures for tracer administration and sample collection should be minimally invasive to avoid causing stress that could alter the animal's metabolism. vanderbilt.edu

The following interactive table outlines crucial design aspects for in vivo research using this compound.

Table 2: Key Experimental Design Considerations for In Vivo Isotope Tracing with this compound

Consideration Description Key Factors to Optimize
Tracer Administration Route The method used to introduce the tracer into the organism. Intravenous infusion, bolus injection, oral gavage, or dietary inclusion. nih.govnih.gov
Tracer Dose The amount of tracer administered. Must be sufficient for sensitive detection without causing metabolic disturbances. nih.gov
Sampling Strategy The collection of biological samples for analysis. Timing and type of samples (e.g., blood, tissue) are critical. researchgate.netnih.gov
Animal Model The choice of species and strain. Should be appropriate for the human condition or biological process being modeled. nih.gov

| Physiological State | The metabolic condition of the animal. | Factors like fasting state or disease presence can significantly impact results. vanderbilt.edu |

Sample Preparation and Derivatization Strategies for Isotopic Analysis

Once samples have been collected, meticulous preparation is required to extract and prepare the metabolites for analysis. This stage is critical for maintaining the integrity of the isotopic labeling and ensuring accurate and reproducible results. researchgate.net

Extraction and Purification Techniques for Metabolites

The first step in sample preparation is the rapid quenching of metabolic activity to prevent further enzymatic reactions that could alter the labeling patterns of metabolites. researchgate.net This is typically achieved by snap-freezing the samples in liquid nitrogen. researchgate.net

Following quenching, metabolites must be extracted from the biological matrix. The choice of extraction solvent is crucial and depends on the polarity of the target metabolites. osti.gov For polar amino acids like alanine, a common approach is to use a cold solvent mixture, such as methanol:acetonitrile:water, to precipitate proteins and extract a broad range of metabolites. nih.govnih.gov Acidic conditions, for instance by adding formic acid, can aid in enzyme denaturation and improve the extraction of certain compounds. nih.gov

After extraction, the samples may require purification to remove interfering substances like salts or lipids. acs.org Solid-phase extraction (SPE) is a technique that can be used to selectively isolate amino acids from complex mixtures. osti.gov

Chemical Derivatization for Enhanced Analytical Performance (e.g., GC-MS suitability)

For analysis by gas chromatography-mass spectrometry (GC-MS), which is a common technique for metabolomics, amino acids must be chemically modified to increase their volatility and thermal stability. nih.gov This process is known as derivatization.

A widely used derivatization method for amino acids is silylation, where active hydrogens on the amino and carboxyl groups are replaced with a silyl (B83357) group. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used to create tert-butyldimethylsilyl (TBDMS) derivatives, which are relatively stable and produce characteristic fragmentation patterns in the mass spectrometer. researchgate.net

Another approach is alkylation, for example, using methyl chloroformate (MCF), which can be preferable for certain applications due to the stability of the resulting derivatives. mdpi.com A two-step derivatization process, such as esterification followed by acylation, is also common. nih.gov For instance, amino acids can be converted to their methyl esters and then to their pentafluoropropionyl (PFP) derivatives for GC-MS analysis. nih.gov

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization of all amino acids of interest. researchgate.net

Advanced Spectroscopic and Spectrometric Techniques for 13C-Isotopologue Analysis

The final step in the workflow is the analysis of the prepared samples to determine the distribution of ¹³C isotopes in alanine and other metabolites. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary analytical platforms for this purpose. nih.gov

Mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS), is a highly sensitive technique for detecting and quantifying isotopologues—molecules that differ only in their isotopic composition. nih.govnih.gov The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The incorporation of ¹³C atoms from this compound into a metabolite will increase its mass, resulting in a shift in its m/z value. For example, alanine that has incorporated both ¹³C atoms will appear at M+2 relative to unlabeled alanine (M+0).

Tandem mass spectrometry (MS/MS) provides additional structural information by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net This can help to determine the specific position of the ¹³C label within a molecule, which is crucial for distinguishing between different metabolic pathways. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique for isotopologue analysis. Unlike MS, NMR is non-destructive and can provide detailed information about the position of ¹³C atoms within a molecule without the need for fragmentation. nih.gov The chemical environment of a ¹³C nucleus influences its resonance frequency, allowing for the differentiation of isotopomers—molecules with the same isotopic composition but different arrangements of isotopes. nih.gov Advanced multi-dimensional NMR experiments, such as 4D ¹H-¹³C NMR, can be used to assign signals from specific atoms in complex protein structures. nih.gov

The following interactive table compares the key features of MS and NMR for ¹³C-isotopologue analysis.

Table 3: Comparison of Analytical Techniques for ¹³C-Isotopologue Analysis

Feature Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High Lower than MS
Information Provided Mass isotopomer distribution (isotopologues). nih.gov Positional information with MS/MS. researchgate.net Positional isotopomer distribution. nih.gov
Sample Requirement Typically smaller sample amounts required. Larger sample amounts often needed.
Throughput Generally higher throughput. Can be lower throughput.
Derivatization Often required for GC-MS. nih.gov Not typically required.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Isotopologues

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of molecules. acs.org In the context of metabolic research with this compound, NMR is used to trace the fate of the 13C atoms as they are incorporated into other molecules. nih.gov The 13C nucleus is NMR active, and its large chemical shift range and favorable relaxation properties make 13C-enriched substrates like this compound highly valuable for probing cellular chemistry and metabolism. ckisotopes.com

A variety of NMR pulse sequences are employed to analyze samples containing 13C-labeled isotopologues.

1D NMR: Simple one-dimensional proton (¹H) NMR spectra can provide initial estimates of 13C enrichment by observing the satellites of proton resonances that are coupled to adjacent 13C nuclei. nih.gov For instance, the enrichment of 13C in alanine can be estimated from the central and 13C satellite peaks of the methyl resonances. nih.gov However, this method can sometimes be compromised by overlapping signals from other metabolites. nih.gov

2D NMR: Two-dimensional NMR experiments offer greater resolution and more specific information. rsc.org Common 2D experiments for isotopic labeling analysis include:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. ¹H-{¹³C}-HSQC is particularly useful for resolving crowded spectral regions and accurately assigning signals from labeled metabolites. nih.govnih.gov

TOCSY (Total Correlation Spectroscopy): Isotope-edited TOCSY (ITOCSY) is a specialized pulse sequence that can separate the NMR spectra of ¹²C- and ¹³C-containing molecules into distinct spectra, allowing for accurate quantification of ¹³C enrichment. acs.orgacs.org

HNCO: This experiment is used to establish correlations between the amide proton, amide nitrogen, and carbonyl carbon in peptides and proteins, and can be adapted for metabolite analysis after derivatization. nih.gov

The choice of pulse sequence depends on the specific research question, the complexity of the sample, and the desired level of detail. rsc.org For example, while 1D ¹H NMR can provide a quick overview, 2D HSQC and ITOCSY offer more accurate and unambiguous quantification of isotopic enrichment. acs.orgnih.gov

A primary goal of using this compound is to quantify the extent of ¹³C labeling in various metabolites and to determine the specific positions of the labels (positional isotopomers).

¹³C Enrichment: The percentage of a metabolite pool that has incorporated the ¹³C label can be determined by comparing the signal intensities of the ¹³C-labeled molecules to the unlabeled ones. acs.org In ¹H NMR, this can be done by comparing the integrals of the ¹³C satellite peaks to the central ¹²C peak. nih.gov In more advanced experiments like ITOCSY, separate spectra for labeled and unlabeled species are generated, allowing for direct and more precise quantification. acs.org

Positional Isotopomers: Determining the specific carbon atoms within a molecule that are labeled is crucial for elucidating metabolic pathways. The pattern of ¹³C-¹³C J-couplings in high-resolution NMR spectra reveals which labeled carbons are adjacent to each other. For instance, the transformation of [¹³C₆]-glucose through glycolysis results in uniformly labeled lactate (B86563) and alanine, which can be confirmed by the peak patterns of their ¹³C satellites. nih.gov

The quantitative accuracy of NMR-based methods can be influenced by factors such as signal-to-noise ratio and the concentration of the metabolites. For reliable quantification using techniques like ITOCSY, metabolite concentrations are typically required to be above a certain threshold (e.g., 100 µM). acs.org

1D and 2D NMR Pulse Sequences for Isotopic Labeling Analysis

Mass Spectrometry (MS) for this compound Isotopologues

Mass spectrometry is another cornerstone technique for metabolic research using stable isotopes. ckisotopes.com It measures the mass-to-charge ratio of ions, allowing for the differentiation of molecules based on their isotopic composition. caltech.edualexandraatleephillips.com MS offers high sensitivity and is often coupled with chromatographic separation techniques for analyzing complex biological mixtures. ckisotopes.com

In GC-MS, the sample is first vaporized and separated based on volatility and interaction with a stationary phase in a gas chromatograph, before being introduced into the mass spectrometer. sci-hub.se

Derivatization: Amino acids like alanine are polar and not sufficiently volatile for direct GC analysis. thermofisher.com Therefore, they must be chemically modified through a process called derivatization to increase their volatility. alexandraatleephillips.com

Analysis: Once derivatized, the labeled alanine and its metabolic products can be separated and their mass spectra recorded. The mass spectrometer detects the mass shift caused by the presence of ¹³C atoms, allowing for the quantification of isotopic enrichment. otsuka.co.jpeurisotop.com GC-MS has been used to analyze the incorporation of ¹³C from labeled alanine into various metabolites in cultured cells. nih.gov

LC-MS separates compounds in a liquid phase before they enter the mass spectrometer. A key advantage of LC-MS is that it can often analyze compounds like amino acids without the need for derivatization. thermofisher.com

Direct Analysis: Modern LC-MS methods, particularly those using reversed-phase chromatography, can effectively separate and quantify D- and L-amino acids. chromatographyonline.comnih.gov

irm-LC/MS: Isotope ratio monitoring-LC/MS (irm-LC/MS) is a specialized technique that provides highly precise measurements of ¹³C/¹²C ratios in individual compounds separated by LC. thermofisher.com This approach is valuable for tracer experiments investigating amino acid and protein metabolism. thermofisher.com

High-resolution mass spectrometers, such as Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) instruments, provide extremely accurate mass measurements. caltech.edunih.gov This capability is crucial for resolving fine isotopic details.

Position-Specific Isotope Analysis (PSIA): High-resolution MS can fragment molecules and precisely measure the masses of the resulting fragment ions. By analyzing the isotopic composition of these fragments, it is possible to determine the position of the ¹³C labels within the original molecule. caltech.edualexandraatleephillips.com This provides a detailed picture of how the labeled atoms from this compound are distributed in downstream metabolites. caltech.edu

Accuracy and Precision: The high resolving power of these instruments allows for the clear separation of isotopic peaks, even in complex spectra, leading to more accurate and precise quantification of isotopic enrichment. nih.govwiley-vch.de This is particularly important for distinguishing between different isotopologues (molecules with the same number of ¹³C atoms but at different positions). sci-hub.se

Data Tables

Table 1: NMR Methods for this compound Analysis

TechniquePulse SequenceInformation ObtainedReference
1D NMRProton (¹H) NMRInitial estimation of total ¹³C enrichment from satellite peaks. nih.gov
2D NMRHSQC (Heteronuclear Single Quantum Coherence)Correlation of directly bonded ¹H and ¹³C nuclei for specific signal assignment. nih.govnih.gov
TOCSY (Total Correlation Spectroscopy) / ITOCSYSeparation of spectra for ¹²C and ¹³C-containing molecules for accurate quantification. acs.orgacs.org
HNCOCorrelations in derivatized metabolites for structural analysis. nih.gov

Table 2: Mass Spectrometry Methods for this compound Analysis

TechniqueKey FeaturesInformation ObtainedReference
GC-MSRequires derivatization to increase volatility.Quantification of isotopic enrichment in volatile metabolites. nih.goveurisotop.com
LC-MSOften does not require derivatization.Separation and quantification of polar metabolites like amino acids. thermofisher.comchromatographyonline.com
High-Resolution MS (e.g., Orbitrap, FT-ICR)High mass accuracy and resolution.Fine isotopic distribution and position-specific isotope analysis (PSIA). caltech.edunih.gov
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions and to identify and quantify specific substances in a complex mixture. wikipedia.org In the context of metabolic research using this compound, MS/MS provides detailed information on the incorporation and distribution of the ¹³C label within the alanine molecule and its downstream metabolites. This is achieved by isolating a specific parent ion (a molecule of interest that has incorporated the labeled alanine) and then fragmenting it to produce a spectrum of daughter ions. wikipedia.org

The fragmentation process in MS/MS, often achieved through collision-induced dissociation (CID), breaks the parent ion at specific chemical bonds. wikipedia.org The resulting fragments are then analyzed by a second mass spectrometer to determine their mass-to-charge ratio (m/z). By comparing the fragmentation patterns of labeled and unlabeled metabolites, researchers can pinpoint the location of the ¹³C atoms. For this compound, where the second and third carbons are labeled, specific fragments will show a mass shift corresponding to the number of ¹³C atoms they contain. researchgate.netscripps.edu

For instance, the analysis of TBDMS-derivatized aspartate, a downstream metabolite of alanine, using GC-MS/MS allows for the validation of parent-daughter fragment pairs. frontiersin.org A parent fragment containing all four carbon atoms of aspartate and a daughter fragment containing only the first two can be selected. frontiersin.org By observing the mass shifts in these fragments, the flow of the labeled carbons from this compound into the aspartate backbone can be traced. This level of detail is crucial for accurate metabolic flux analysis. frontiersin.org

The table below illustrates a hypothetical fragmentation pattern for this compound and its unlabeled counterpart, demonstrating how MS/MS can distinguish between them.

CompoundParent Ion (m/z)Fragment IonFragment Ion (m/z)Interpretation
DL-Alanine90[M-COOH]⁺44Loss of the carboxyl group.
This compound92[M-COOH]⁺46Loss of the carboxyl group, fragment contains two ¹³C atoms.
DL-Alanine90[M-NH₂]⁺73Loss of the amino group.
This compound92[M-NH₂]⁺75Loss of the amino group, fragment contains two ¹³C atoms.

Data Processing and Quality Control in Isotope Tracing Experiments

Accurate and reliable data processing and stringent quality control are fundamental to the success of isotope tracing experiments. researchgate.net These steps ensure that the final results accurately reflect the biological processes under investigation and are not skewed by experimental artifacts or errors. researchgate.netcreative-proteomics.com

Isotopic Abundance Calculation and Correction for Natural Abundance

After pre-processing, the next step is to calculate the abundance of different isotopologues (molecules that differ only in their isotopic composition). nih.gov This is typically represented as a mass isotopomer distribution (MID), which shows the fractional abundance of each isotopologue. nih.gov

A crucial correction that must be applied to the measured MIDs is the correction for natural abundance . nih.govbioconductor.org Naturally occurring stable isotopes (e.g., ¹³C has a natural abundance of approximately 1.1%) contribute to the mass spectrum and can be mistaken for signals from the administered tracer. nih.govartmolecule.fr Failure to correct for this can lead to an overestimation of label incorporation and inaccurate flux calculations. nih.gov

Several algorithms and software tools, such as IsoCorrectoR and AccuCor, are available to perform this correction. bioconductor.orgr-project.org These tools use the chemical formula of the metabolite to calculate the theoretical MID resulting from natural isotope abundance and subtract it from the measured MID to obtain the true contribution from the labeled tracer. nih.govnih.gov The correction process involves solving a system of linear equations and is essential for obtaining accurate quantitative data from stable isotope tracing experiments. nih.gov

The following table demonstrates the concept of natural abundance correction for a hypothetical tripeptide containing one alanine residue.

IsotopologueMeasured Abundance (%)Calculated Natural Abundance (%)Corrected Abundance (%)
M+085.098.9-
M+110.01.18.9
M+2 (from this compound)5.0~0.05.0

Statistical Validation of Isotopic Data

Statistical validation is the final and essential step to ensure the reliability and significance of the isotopic data. creative-proteomics.comembrapa.br This involves assessing the goodness-of-fit between the experimental data and the predictions of the metabolic model. nih.gov

A common method for validation in ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the chi-squared (χ²) test . nih.gov This test compares the sum of squared residuals (the differences between the measured and simulated MIDs) to a known statistical distribution to determine if the model provides a good fit to the data. nih.gov The results should fall within a 95% confidence interval for the model to be considered valid. nih.gov

Other statistical approaches include:

Flux Variability Analysis and Random Sampling: These methods can characterize the range of possible flux distributions that are consistent with the experimental constraints. nih.gov

Validation with Independent Data: Using a separate dataset, for example from a different labeling experiment, to validate the model's predictions. plos.org This helps to avoid overfitting the model to a single dataset. plos.org

Integration with other 'omics' data: Combining stable isotope tracing data with information from genomics, transcriptomics, or proteomics can provide a more comprehensive and robust understanding of metabolic regulation. nih.gov

Computational and Theoretical Modeling in Dl Alanine 2,3 13c2 Based Studies

Flux Balance Analysis (FBA) Incorporating 13C-Labeling Data

Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions in a biological system at a steady state. While traditional FBA relies on stoichiometric constraints of a metabolic network, its predictive power is significantly enhanced by incorporating experimental data, such as that derived from 13C-labeling experiments.

When DL-Alanine-2,3-13C2 is used as a tracer, the labeled carbon atoms are incorporated into various metabolites through metabolic pathways. By measuring the labeling patterns of these metabolites, researchers can infer the relative activities of different pathways. This information provides additional constraints to the FBA model, leading to more accurate and biologically relevant flux predictions. For instance, the labeling pattern in metabolites downstream of alanine (B10760859) can help to resolve the fluxes through interconnected pathways that would otherwise be indistinguishable by stoichiometry alone. The integration of 13C-labeling data helps to narrow down the solution space of possible flux distributions, thereby improving the accuracy of the predicted metabolic state. researchgate.net

Metabolic Flux Analysis (MFA) Algorithms and Software for 13C-Tracing

Metabolic Flux Analysis (MFA) is a powerful technique that uses isotopic tracers, like this compound, to provide detailed quantitative information about metabolic fluxes. researchgate.netosti.gov The data from these tracer experiments, which reveal the distribution of isotopes in various metabolites, are analyzed using specialized algorithms and software.

Least-Squares Regression and Bayesian Inference Approaches

The estimation of metabolic fluxes from 13C-labeling data is typically framed as an optimization problem. The goal is to find the set of fluxes that best reproduces the experimentally measured isotope labeling patterns.

Least-Squares Regression: This is a common approach where the sum of the squared differences between the measured and model-predicted labeling patterns is minimized. github.iovanderbilt.edu The flux values are adjusted iteratively until this difference is as small as possible. This method is widely used due to its simplicity and computational efficiency. github.io

Bayesian Inference: This statistical approach offers a more probabilistic framework for flux estimation. researchgate.net Instead of finding a single best-fit set of fluxes, Bayesian methods determine a probability distribution for each flux, which provides a more complete picture of the uncertainty associated with the flux estimates. gregorygundersen.com This approach incorporates prior knowledge about the fluxes and uses the experimental data to update these beliefs. researchgate.netacs.org Bayesian inference can be particularly useful when dealing with limited or noisy data.

Software Platforms for 13C-MFA (e.g., Metatool, INCA, OpenMFA)

Several software platforms have been developed to facilitate the complex calculations involved in 13C-MFA. These tools provide user-friendly interfaces for defining metabolic models, inputting experimental data, and performing flux calculations.

Software PlatformDescriptionKey Features
Metatool One of the earliest tools for structural and functional analysis of metabolic networks.Performs elementary mode analysis and can be used for basic flux balance analysis.
INCA (Isotopomer Network Compartmental Analysis) A powerful and widely used software for 13C-MFA and isotopically non-stationary MFA (INST-MFA). nih.govd-nb.infoSupports complex metabolic models, various isotopic tracers, and provides statistical analysis of flux estimates. nih.govd-nb.info
OpenMFA An open-source software for 13C-MFA that is flexible and extensible.Allows users to modify and extend the software for specific research needs.
WUFlux An open-source MATLAB-based platform for 13C-MFA with a user-friendly interface. github.ioProvides templates for different microbial species and can correct raw mass spectrometry data. github.io
OpenMebius An open-source software specifically designed for isotopically non-stationary 13C-based metabolic flux analysis (INST-MFA). nih.govshimadzu.comEnables the simulation of isotopic labeling enrichment from user-defined models. nih.gov

These software packages have made 13C-MFA more accessible to the broader scientific community, enabling researchers to analyze complex metabolic systems. nih.gov

Elementary Mode Analysis and Pathway Redundancy Evaluation

Elementary Mode Analysis (EMA) is a computational method for identifying all minimal, steady-state pathways within a metabolic network. researchgate.netnih.gov Each "elementary mode" represents a fundamental and independent route through the network. When combined with data from 13C-labeling experiments using tracers like this compound, EMA can be a powerful tool for understanding pathway usage and redundancy.

By comparing the experimentally determined flux distribution with the set of all possible elementary modes, researchers can identify which pathways are active under specific conditions. This can reveal metabolic redundancy, where multiple pathways can be used to produce the same end-product. The labeling patterns from this compound can help to distinguish between these redundant pathways, providing insights into how the cell chooses between different metabolic routes. This integrated approach has been shown to be consistent with experimental flux measurements in various biological systems. nih.gov

Isotopic Non-Stationary Metabolic Flux Analysis (INST-MFA)

Traditional MFA assumes that the system is at an isotopic steady state, meaning the labeling of metabolites is constant over time. However, in many biological systems, especially in dynamic environments or in organisms with slow growth rates, reaching an isotopic steady state can be difficult or impossible. frontiersin.orgmdpi.com

Isotopic Non-Stationary Metabolic Flux Analysis (INST-MFA) was developed to address this limitation. vanderbilt.eduresearchgate.net This approach analyzes the transient labeling patterns of metabolites before an isotopic steady state is reached. frontiersin.orgvanderbilt.edu By collecting samples at multiple time points after the introduction of a tracer like this compound, INST-MFA can provide a more dynamic picture of metabolic fluxes. researchgate.netvanderbilt.edu This method is particularly advantageous for studying systems with slow labeling dynamics and can yield more precise flux estimations in a shorter experimental timeframe. vanderbilt.edu Software like INCA and OpenMebius are capable of performing INST-MFA calculations. d-nb.infonih.gov

Kinetic Modeling Integrating 13C-Isotopologue Dynamics

The most comprehensive understanding of a metabolic system is achieved by integrating kinetic information with flux analysis. Kinetic models describe how the rates of enzymatic reactions change in response to metabolite concentrations. When combined with 13C-labeling data, these models can provide a highly detailed and dynamic view of metabolism.

Data from this compound tracer experiments can be used to parameterize and validate kinetic models. The time-course of isotopologue distributions (molecules of a metabolite that differ only in their isotopic composition) provides rich information about the underlying reaction kinetics. nih.gov For example, the rate at which the 13C label from alanine appears in other metabolites is directly related to the kinetic parameters of the enzymes involved.

Developing such integrated models is computationally intensive and requires extensive experimental data. ub.edu However, they offer the potential to simulate the metabolic response to perturbations and to predict the effects of genetic or environmental changes with high accuracy. The development of dynamic 13C-MFA approaches, which combine kinetic modeling with INST-MFA, represents a significant step towards this goal. ub.edu

Applications of Dl Alanine 2,3 13c2 in Elucidating Specific Metabolic Pathways

Alanine (B10760859) Metabolism and Interconversion Pathways

DL-Alanine-2,3-¹³C₂ is pivotal in studying the dynamics of alanine metabolism. Alanine plays a key role in the glucose-alanine cycle, a critical process for transporting nitrogen from peripheral tissues to the liver. medchemexpress.commedchemexpress.com The ¹³C label on the C2 and C3 positions allows for precise tracking of its conversion to pyruvate (B1213749) and subsequent metabolic fates.

The transamination of alanine to pyruvate is a key entry point into central carbon metabolism, a reaction catalyzed by alanine aminotransferase (ALT), also known as glutamate-pyruvate transaminase (GPT). elifesciences.org This enzyme facilitates the transfer of an amino group from alanine to α-ketoglutarate, yielding pyruvate and glutamate. researchgate.net By using DL-Alanine-2,3-¹³C₂, researchers can directly measure the flux through this reaction. The appearance of ¹³C-labeled pyruvate and subsequently other downstream metabolites provides a quantitative measure of ALT/GPT activity. For instance, studies have shown that in the presence of exogenous alanine, glycolytic activity is increased to supply the necessary 2-oxoglutarate for the ALT reaction. nih.gov Furthermore, research in HCT116 cells using [2,3-¹³C₂]alanine demonstrated a significant increase in alanine flux into TCA metabolism upon inhibition of the mitochondrial pyruvate carrier, highlighting the role of GPT2 in this process. nih.gov

While direct tracing of DL-Alanine-2,3-¹³C₂ into the glycine, serine, and threonine metabolic network is less commonly the primary focus, the interconnectedness of amino acid metabolism means such links are inevitable. Alanine's carbon backbone, via its conversion to pyruvate, can contribute to the synthesis of other non-essential amino acids. Pyruvate can be carboxylated to oxaloacetate, a precursor for aspartate, which is metabolically related to threonine. Moreover, pyruvate can enter the TCA cycle, and intermediates from the cycle can be directed towards amino acid synthesis. For example, serine can be synthesized from the glycolytic intermediate 3-phosphoglycerate. While glucose is the primary source for the glycerate backbone of serine, the carbon atoms from alanine-derived pyruvate can potentially enter gluconeogenesis and subsequently be incorporated into serine. Metabolic tracing studies have highlighted the exchange between cytosolic and mitochondrial amino acid pools, including serine and alanine, underscoring these complex relationships. nih.gov

Alanine-Aminotransferase (ALT) and Glutamate-Pyruvate Transaminase (GPT) Fluxes

Interplay with Central Carbon Metabolism (e.g., Glycolysis, TCA Cycle, Pentose (B10789219) Phosphate (B84403) Pathway)

DL-Alanine-2,3-¹³C₂ provides a unique vantage point for examining the interplay between amino acid metabolism and central carbon pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP).

Once converted to [2,3-¹³C₂]pyruvate, the labeled carbons can follow two major routes: decarboxylation to acetyl-CoA by pyruvate dehydrogenase (PDH) or carboxylation to oxaloacetate by pyruvate carboxylase (PC). core.ac.uk The former represents entry into the oxidative TCA cycle, while the latter is a key anaplerotic reaction, replenishing TCA cycle intermediates. The distinct labeling patterns in TCA cycle metabolites resulting from these two entry points allow for the quantification of their relative fluxes. For instance, the metabolism of [3-¹³C]alanine has been used to follow the phosphoenolpyruvate (B93156)/pyruvate futile cycle by comparing the ¹³C concentration at the scrambled alanine C2 position with that at glucose C5. pnas.orgnih.gov This helps in understanding how cells balance energy production and biosynthetic needs.

The fate of the ¹³C-labeled acetyl-CoA and oxaloacetate within the TCA cycle can be meticulously tracked. In the oxidative direction, the condensation of [¹³C₂]acetyl-CoA with oxaloacetate forms citrate (B86180), and the subsequent decarboxylation steps can be monitored. The distribution of ¹³C in glutamate, which is in equilibrium with the TCA cycle intermediate α-ketoglutarate, is particularly informative about cycle flux. pnas.orgnih.gov Conversely, under certain conditions, such as hypoxia or mitochondrial dysfunction, a reductive carboxylation of α-ketoglutarate to citrate can occur. Isotopic tracers like DL-Alanine-2,3-¹³C₂ are crucial for detecting and quantifying such reverse fluxes.

While direct tracing of alanine into the pentose phosphate pathway is not its primary application, the PPP is intricately linked with glycolysis. The PPP utilizes glucose-6-phosphate, a glycolytic intermediate. Tracers like [2,3-¹³C₂]glucose are specifically designed to measure PPP flux by analyzing the resulting lactate (B86563) isotopomers. nih.govismrm.org Although alanine-derived pyruvate is three carbons away from glucose-6-phosphate, under gluconeogenic conditions, the labeled carbons from alanine could theoretically be incorporated into glucose and subsequently enter the PPP. However, this is a more indirect route, and glucose-based tracers are more direct for studying the PPP.

Pyruvate Decarboxylation and Anaplerotic Fluxes

Gluconeogenesis and Glycogenolysis Contributions

DL-Alanine-2,3-¹³C₂ is an excellent tracer for studying gluconeogenesis, the synthesis of new glucose, particularly in the liver and kidneys. core.ac.uk Alanine is a major gluconeogenic substrate, and the ¹³C label from DL-Alanine-2,3-¹³C₂ can be traced through pyruvate and oxaloacetate into the newly formed glucose molecules. pnas.orgnih.govroyalsocietypublishing.org NMR studies using ¹³C-labeled alanine have allowed for the in-situ measurement of gluconeogenic flux and the investigation of futile cycles, such as the one involving pyruvate kinase. pnas.orgnih.gov For example, studies in pregnant women using [2,3-¹³C₂]alanine showed a decreased incorporation of alanine carbon into glucose in late gestation, although this can be an underestimation due to isotopic exchange at the oxaloacetate level. jci.org

Regarding glycogenolysis, the breakdown of glycogen (B147801), ¹³C-labeled alanine is not a direct tracer. Glycogenolysis releases glucose-1-phosphate, which is then converted to glucose-6-phosphate. To study glycogenolysis directly, one would typically pre-label glycogen stores using a ¹³C-glucose tracer and then monitor the release of labeled glucose. However, by combining tracers, the relative contributions of glycogenolysis and gluconeogenesis to glucose production can be dissected. For instance, in studies of hepatic glucose production, the contribution from gluconeogenic precursors like alanine can be quantified using ¹³C-alanine, and the remaining glucose production can be attributed to glycogenolysis and other precursors like glycerol. wustl.edu

Interactive Data Tables

Research Findings on Metabolic Fluxes Using Labeled Alanine

Study FocusOrganism/Cell TypeTracerKey FindingsReference(s)
Gluconeogenesis & Pyruvate Kinase FluxRat Hepatocytes[3-¹³C]alanineMeasured futile cycling between phosphoenolpyruvate and pyruvate; flux through pyruvate kinase was higher in hyperthyroid state. pnas.orgnih.gov
Alanine Oxidation & TCA Cycle EntryHCT116 Colon Cancer Cells[2,3-¹³C₂]alanineInhibition of mitochondrial pyruvate carrier increased alanine flux into the TCA cycle via GPT2. nih.gov
Pyruvate CompartmentationAstrocytes¹³C-labeled glucose and alanineIdentified two distinct cytosolic pyruvate pools, one from glycolysis and one from alanine exchange, with different metabolic fates. nih.gov
Glucose-Alanine Cycle & Mitochondrial OxidationHumans[3-¹³C]alanineReduced alanine turnover during prolonged fasting is linked to decreased hepatic mitochondrial oxidation. researchgate.netjci.org
Gluconeogenesis in PregnancyHumans[2,3-¹³C₂]alanineObserved decreased incorporation of alanine carbon into glucose during late gestation. jci.org

Lipid Synthesis Pathways Originating from Alanine Carbon

The carbon atoms from alanine can be significant contributors to de novo lipogenesis, a pathway crucial for cell growth and proliferation. The use of DL-Alanine-2,3-13C2 allows for the precise tracking of these carbon atoms as they are incorporated into fatty acids.

The metabolic journey begins with the transamination of alanine to pyruvate. When using this compound, this reaction yields pyruvate labeled at its C2 and C3 positions. This [2,3-13C2]pyruvate can then be transported into the mitochondria and decarboxylated by the pyruvate dehydrogenase (PDH) complex to form [1,2-13C2]acetyl-CoA. This labeled acetyl-CoA is a primary building block for fatty acid synthesis. It can be exported to the cytosol (typically after condensing with oxaloacetate to form citrate) and then used by fatty acid synthase to build palmitate and other fatty acids.

By measuring the incorporation of the 13C label into the fatty acid pool using mass spectrometry, researchers can quantify the contribution of alanine to lipid synthesis relative to other substrates like glucose or glutamine. pnas.organnualreviews.org This approach is particularly valuable in cancer metabolism research, where some cancer cells display significant metabolic reprogramming, including an increased reliance on amino acids for anabolic processes like lipogenesis. pnas.orgeurisotop.com

Table 1: Tracing Alanine Carbon into Palmitate This table illustrates the expected labeling pattern in palmitate, a 16-carbon fatty acid, synthesized from [1,2-13C2]acetyl-CoA derived from this compound. Each acetyl-CoA unit contributes two carbons to the growing fatty acid chain.

MoleculeIsotopologueMetabolic OriginSignificance
DL-AlanineThis compoundExogenous TracerStarting labeled substrate.
PyruvatePyruvate-2,3-13C2Transamination of AlanineFirst key intermediate.
Acetyl-CoAAcetyl-CoA-1,2-13C2Pyruvate Dehydrogenase (PDH)Primary building block for fatty acids.
Palmitate (C16)Multiple Isotopologues (e.g., M+2, M+4, ... M+16)De Novo Fatty Acid SynthesisIndicates the contribution of alanine's carbon backbone to the total lipid pool.

Amino Acid Catabolism and Anabolism via Alanine Pool

This compound is an ideal tracer for studying the dynamics of the alanine pool, including its catabolism and its role in the synthesis of other non-essential amino acids. The central position of the alanine-pyruvate-lactate axis connects amino acid metabolism with glycolysis and the tricarboxylic acid (TCA) cycle. nih.govfrontiersin.org

Catabolism: The primary catabolic fate of alanine is its conversion to pyruvate. Tracing with this compound allows for the quantification of this flux. The resulting [2,3-13C2]pyruvate can be fully oxidized in the TCA cycle for energy or converted to lactate.

Anabolism: The labeled pyruvate derived from the tracer can also fuel anabolic reactions. A key pathway is the carboxylation of pyruvate to oxaloacetate by pyruvate carboxylase (PC), an anaplerotic reaction that replenishes TCA cycle intermediates. nih.gov These intermediates are precursors for other amino acids. For example:

Aspartate: Labeled oxaloacetate can be transaminated to form 13C-labeled aspartate.

Glutamate: After conversion to oxaloacetate, the label can cycle through the TCA cycle to α-ketoglutarate, which can then be transaminated to form 13C-labeled glutamate.

Studies using 13C-labeled substrates have demonstrated the interconnectedness of these amino acid pools, showing, for instance, that the nitrogen from glutamine metabolism can be transferred to form alanine. pnas.org Using this compound allows for the reverse perspective, tracking how alanine's carbon backbone contributes to the synthesis of other amino acids.

Table 2: Expected Labeling of Amino Acids from [2,3-13C2]Alanine

Amino AcidKey IntermediateExpected Labeling PatternMetabolic Pathway Implication
AspartateOxaloacetate[2,3-13C2]AspartateIndicates flux through Pyruvate Carboxylase (anaplerosis) and subsequent transamination.
Glutamateα-Ketoglutarate[2,3-13C2]Glutamate or [3,4-13C2]GlutamateRepresents flux through the TCA cycle, showing the conversion of pyruvate-derived carbons.
Serine3-PhosphoglycerateUnlabeled or lowly labeledSerine is typically synthesized from glycolytic intermediates "upstream" of pyruvate, so direct labeling from alanine is not expected.

Investigation of Compartmentalized Metabolism through Isotope Tracing

A significant advantage of using stable isotope tracers like this compound is the ability to probe metabolic activities within different subcellular compartments and tissues. nih.govnih.gov

Metabolism is not uniform within a cell; many key pathways are segregated between the cytosol and mitochondria. Pyruvate is a critical metabolite that exists in both compartments, and its fate can differ significantly in each location. Isotope tracing can help dissect these compartmentalized fluxes. nih.gov

It is often considered that lactate labeling reflects the cytosolic pyruvate pool, as lactate dehydrogenase is primarily a cytosolic enzyme. In contrast, alanine labeling can, under certain conditions, provide a better reflection of the mitochondrial pyruvate pool. nih.gov this compound allows researchers to follow the fate of pyruvate that is preferentially shuttled into the mitochondria. Once inside, this [2,3-13C2]pyruvate can have two main fates:

Oxidative Decarboxylation (PDH): Conversion to [1,2-13C2]acetyl-CoA, which enters the TCA cycle for oxidation.

Anaplerotic Carboxylation (PC): Conversion to [2,3-13C2]oxaloacetate, which replenishes the TCA cycle. nih.gov

By comparing the isotopic enrichment in metabolites downstream of these two mitochondrial enzymes (e.g., citrate, glutamate) with the enrichment in cytosolic products (e.g., lactate), a more detailed map of compartmentalized pyruvate metabolism can be constructed. nih.govnih.gov

Table 3: Differentiating Pyruvate Fates with this compound

CompartmentKey EnzymeDownstream Labeled Product(s)Inference
CytosolLactate Dehydrogenase (LDH)[2,3-13C2]LactateReflects the labeling state of the cytosolic pyruvate pool.
MitochondriaPyruvate Dehydrogenase (PDH)[4,5-13C2]Glutamate (after one turn of TCA cycle)Measures the flux of pyruvate into the TCA cycle for oxidation.
MitochondriaPyruvate Carboxylase (PC)[2,3-13C2]Aspartate, [2,3-13C2]MalateMeasures the anaplerotic flux of pyruvate replenishing the TCA cycle.

Metabolic pathways are regulated differently across various tissues and organs to meet their unique functional demands. Furthermore, solid tumors are known to be highly heterogeneous, containing diverse populations of cancer cells and stromal cells that interact within a complex tumor microenvironment. nih.govuky.edu

This compound can be administered in vivo to study this metabolic heterogeneity. After a period of tracer infusion, tissues can be harvested, and the distribution of the 13C label across various metabolites can be analyzed. This approach can reveal tissue-specific differences in alanine metabolism. For example, the liver is a primary site of gluconeogenesis, where alanine is a key substrate. In contrast, muscle tissue actively utilizes the glucose-alanine cycle.

In oncology, this method can highlight metabolic differences between a tumor and the surrounding healthy tissue. For instance, some tumors exhibit high pyruvate carboxylase (PC) activity to support rapid proliferation, a feature that can be directly probed with this compound by measuring the production of M+2 or M+3 labeled TCA cycle intermediates. nih.gov Comparing these fluxes in tumor versus non-tumor tissue provides critical insights into the metabolic reprogramming that is a hallmark of cancer. eurisotop.commcgill.ca

Table 4: Hypothetical Tissue-Specific Findings with this compound

Tissue TypeDominant Metabolic Pathway from AlanineExpected High-Enrichment MetabolitePhysiological Relevance
LiverGluconeogenesisGlucoseAlanine is a major gluconeogenic precursor.
Skeletal MuscleGlucose-Alanine CyclePyruvate, LactateProcessing of amino groups and carbon skeletons during exercise.
Tumor Tissue (High PC)AnaplerosisAspartate, Malate, Citrate (from PC)Replenishment of TCA cycle intermediates to support biosynthesis and proliferation. nih.gov
BrainTCA Cycle OxidationGlutamate, GABAAlanine as an alternative energy substrate for neuronal and glial cells.

Dl Alanine 2,3 13c2 in the Study of Metabolic Regulation and Perturbations

Response of Alanine (B10760859) Fluxes to Nutritional States

The metabolic fate of alanine is highly responsive to the nutritional status of an organism, a phenomenon that can be quantitatively assessed using DL-Alanine-2,3-13C2. In different nutritional states, such as fed versus fasted, the body's reliance on various energy sources shifts, leading to changes in amino acid metabolism.

In the fasted state, alanine plays a crucial role in gluconeogenesis, the process of generating glucose from non-carbohydrate sources. nih.gov The liver is the primary site for this process. nih.gov Studies using 13C-labeled alanine have demonstrated that in fasted individuals, there is a significant flux of alanine from peripheral tissues, like muscle, to the liver, where its carbon skeleton is converted into glucose to maintain blood glucose levels. nih.govd-nb.info This process is a key component of the glucose-alanine cycle. medchemexpress.com

Table 1: Alanine Flux Under Different Nutritional Conditions

Nutritional State Primary Alanine Flux Key Metabolic Process Organ
Fasted To Liver Gluconeogenesis Liver

Impact of Hormonal Signaling on Alanine-Derived Carbon Flow

Hormonal signals are key regulators of metabolic pathways, and their influence on alanine metabolism can be elucidated using this compound. Hormones like insulin (B600854) and glucagon (B607659) have opposing effects on glucose and amino acid metabolism, directly impacting the flow of carbon from alanine.

Insulin, which is released in response to high blood glucose, promotes the uptake and utilization of glucose by tissues and suppresses gluconeogenesis in the liver. Consequently, insulin signaling diminishes the flux of alanine-derived carbons towards glucose production. annualreviews.org It also promotes the incorporation of amino acids into protein, thus directing alanine towards anabolic pathways. d-nb.info

On the other hand, glucagon, which is secreted during periods of low blood glucose, stimulates hepatic gluconeogenesis. Studies have shown that glucagon administration enhances the conversion of labeled alanine to glucose, highlighting its role in mobilizing amino acid carbon stores to maintain glucose homeostasis.

Metabolic Reprogramming in Disease Models (e.g., Cancer, Diabetes, Metabolic Disorders)

Metabolic reprogramming is a hallmark of various diseases, including cancer and diabetes. nih.govfrontiersin.org this compound is an invaluable tool for tracing the altered metabolic pathways in these pathological states.

Altered Alanine Anabolism/Catabolism in Pathological Conditions

In many cancers, there is a heightened demand for nutrients to fuel rapid proliferation. mdpi.com This leads to significant alterations in amino acid metabolism. e-enm.org Cancer cells often exhibit increased uptake and catabolism of alanine. The carbon skeleton of alanine can be used to replenish intermediates of the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism that provides energy and building blocks for biosynthesis. nih.gov Furthermore, the nitrogen from alanine can be transferred to other molecules, supporting the synthesis of other non-essential amino acids and nucleotides. nih.gov For instance, some studies have shown increased conversion of pyruvate (B1213749) to alanine in certain tumor models. nih.gov

In diabetes, which is characterized by impaired insulin signaling, the regulation of the glucose-alanine cycle is disrupted. The lack of insulin action leads to unchecked gluconeogenesis from substrates like alanine, contributing to the hyperglycemia seen in this disease. Stable isotope studies have been instrumental in quantifying these altered metabolic fluxes in diabetic models. lookchem.com

Tracing Carbon Fate in Proliferative vs. Quiescent States

The metabolic priorities of a cell differ dramatically between a state of active proliferation and one of quiescence (a reversible exit from the cell cycle). plos.org Isotope tracing with compounds like this compound allows for the dissection of these differences.

Proliferating cells, such as cancer cells or activated immune cells, exhibit a high rate of nutrient uptake to support the synthesis of biomass (e.g., nucleotides, lipids, and proteins). biorxiv.orgnih.gov Tracing studies have shown that in these cells, the carbon from alanine can be shunted into various biosynthetic pathways. nih.gov For example, alanine can be converted to pyruvate, which can then enter the TCA cycle to be used for anabolic purposes or be converted to lactate (B86563). biorxiv.orgresearchgate.net

In contrast, quiescent cells have reduced biosynthetic demands. plos.org However, they still require energy for maintenance and can exhibit active metabolism. plos.org Studies comparing proliferating and quiescent fibroblasts using 13C-labeled substrates have revealed that quiescent cells can utilize glucose and amino acids at rates comparable to their proliferating counterparts, but the metabolic output is directed towards cellular maintenance and the production of extracellular matrix proteins rather than biomass accumulation. plos.org

Table 2: Carbon Fate from Alanine in Different Cellular States

Cellular State Primary Use of Alanine Carbon Key Metabolic Features
Proliferative Biosynthesis (e.g., nucleotides, lipids, proteins) High nutrient uptake, active glycolysis, anaplerosis

Investigation of Enzyme Kinetics and Allosteric Regulation via Isotope Tracing

Stable isotope tracers like this compound are instrumental in studying enzyme kinetics and allosteric regulation in vivo and in vitro. ethz.chnih.gov By tracking the appearance of the 13C label in downstream metabolites, researchers can infer the activity of specific enzymes and how their rates are modulated by other molecules. embopress.org

For example, the conversion of labeled alanine to labeled pyruvate and subsequently to other metabolites like lactate or TCA cycle intermediates provides a measure of the flux through enzymes such as alanine aminotransferase (ALT) and pyruvate dehydrogenase (PDH). researchgate.net The relative labeling of different metabolites can reveal the partitioning of metabolic flux between competing pathways, which is often governed by the kinetic properties and allosteric regulation of the involved enzymes. nih.govembopress.org

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to alter its activity, is a crucial mechanism for metabolic control. ethz.chbiorxiv.org Isotope tracing can help to identify these regulatory interactions by observing how metabolic fluxes change in response to perturbations, providing dynamic information that complements static measurements of metabolite concentrations. ethz.ch

Genetic Perturbations and Their Effects on Alanine Metabolism

The combination of genetic manipulation and stable isotope tracing is a powerful approach to understand the function of specific genes in metabolic networks. pnas.orgpnas.org By knocking out or overexpressing a gene encoding a metabolic enzyme, researchers can create a specific perturbation and then use this compound to trace the resulting metabolic rewiring. pnas.orgpnas.org

For instance, knocking out a key enzyme in a central metabolic pathway can force the cell to reroute its metabolism through alternative pathways to survive. pnas.orgpnas.org By tracing the flow of 13C from alanine in these genetically modified cells, scientists can identify these compensatory routes and gain a deeper understanding of the robustness and flexibility of metabolic networks. nih.gov This approach has been used to study the adaptation of E. coli to the loss of a major glycolytic enzyme, revealing how the organism reroutes carbon flux to maintain growth. pnas.orgpnas.org

Similarly, studying the metabolic effects of genetic mutations associated with diseases can provide insights into the underlying pathology. Tracing alanine metabolism in cells with such mutations can reveal how the genetic defect leads to the observed metabolic phenotype.

Future Perspectives and Emerging Research Avenues for Dl Alanine 2,3 13c2

Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics)

A significant future direction lies in the integration of metabolic data obtained using DL-Alanine-2,3-13C2 with other "omics" datasets, such as proteomics and transcriptomics. This multi-omics approach provides a more holistic view of cellular function, connecting metabolic fluxes with protein expression levels and gene transcription.

By using this compound to trace metabolic pathways, researchers can identify changes in metabolite concentrations and fluxes. creative-peptides.com When combined with proteomics, these changes can be correlated with the abundance of specific enzymes and transporters, revealing regulatory mechanisms at the protein level. For instance, an observed increase in the conversion of alanine (B10760859) to pyruvate (B1213749) could be linked to the upregulation of alanine aminotransferase, as measured by quantitative proteomics. Stable isotope labeled amino acids (SILAAs), including this compound, are crucial for quantitative proteomics, enabling accurate comparisons of protein expression and turnover. creative-peptides.com

Similarly, integrating metabolomic data with transcriptomics can uncover transcriptional regulatory networks that govern metabolic shifts. A change in the metabolic fate of the 13C label from this compound could be correlated with changes in the expression of genes encoding metabolic enzymes, providing insights into how cells reprogram their metabolism at the genetic level. This integrated systems biology approach is expected to be a powerful tool for biomarker discovery and for understanding the complex interplay between different cellular processes. ckisotopes.com

Advancements in High-Throughput Isotope Tracing Methodologies

The development of high-throughput methodologies is set to accelerate research utilizing this compound. Advances in liquid chromatography-mass spectrometry (LC-MS/MS) are enabling the rapid and sensitive analysis of isotopically labeled metabolites in a large number of samples. buchem.com These high-throughput assays are critical for large-scale studies, such as screening compound libraries for their effects on metabolism or analyzing large patient cohorts.

Future developments are likely to focus on further automating sample preparation and data analysis pipelines. The use of robotic systems for cell culture, metabolite extraction, and sample processing will increase throughput and reproducibility. These advancements will make it feasible to perform complex isotope tracing experiments on a much larger scale than is currently possible, opening up new avenues for drug discovery and personalized medicine. buchem.com

TechnologyApplication in Isotope TracingFuture Direction
LC-MS/MS Quantification of 13C-labeled metabolitesIncreased automation, higher sensitivity, and faster analysis times
Robotic Automation Sample preparation and handlingIntegration with cell culture and analytical instruments for seamless workflows
Data Analysis Software Automated peak integration and isotopologue distribution analysisDevelopment of more sophisticated algorithms for handling large datasets

Application in Spatially Resolved Metabolic Imaging (e.g., Hyperpolarization MRI/MRS)

A particularly exciting frontier is the application of 13C-labeled compounds like this compound in spatially resolved metabolic imaging techniques. buchem.com Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS) are powerful non-invasive methods for visualizing metabolic processes in living organisms. ckisotopes.com

Hyperpolarization is a technique that dramatically increases the sensitivity of MRI/MRS for detecting 13C-labeled compounds. By hyperpolarizing this compound before administration, it becomes possible to track its metabolic conversion in real-time and with spatial resolution within tissues and organs. This could, for example, allow for the non-invasive mapping of altered alanine metabolism in tumors, providing valuable diagnostic and prognostic information. The favorable properties of the 13C nucleus make it a valuable probe for cellular chemistry and metabolism in this rapidly advancing field. ckisotopes.com

Combining stable isotope labeling with mass spectrometric imaging of tissues is another approach that provides spatially defined kinetic information. buchem.com This can reveal anatomical differences in metabolic behavior within a single tissue sample, such as a tumor, correlating metabolic activity with histopathology. buchem.com

Development of Novel Computational Tools for Complex Isotope Data Analysis

The increasing complexity and volume of data generated from isotope tracing experiments necessitate the development of more sophisticated computational tools. Analyzing the distribution of 13C isotopes through intricate metabolic networks is a significant challenge that requires specialized software.

Future computational tools will need to integrate seamlessly with high-throughput analytical platforms and handle large, multi-dimensional datasets. ckisotopes.com These tools will likely incorporate advanced algorithms for:

Isotopologue distribution analysis: Accurately determining the fractional abundance of different isotopologues of a metabolite.

Metabolic flux analysis (MFA): Quantifying the rates of metabolic reactions within a network.

Multi-omics data integration: Combining metabolomic data with proteomic, transcriptomic, and genomic data to build comprehensive models of cellular function.

The development of user-friendly software with advanced visualization capabilities will be crucial for making these powerful analytical techniques accessible to a broader range of researchers.

Exploration of New Biological Systems and Organisms Utilizing this compound

While much of the research using stable isotope tracers has focused on common model organisms and cell lines, there is a growing interest in applying these techniques to a wider range of biological systems. This compound can be used to investigate metabolic pathways in non-model organisms, including microbes, plants, and various animal models. creative-peptides.commz-at.de

In environmental science, for example, 15N-labeled compounds are used to study nitrogen cycling in ecosystems. Similarly, 13C-labeled amino acids like this compound could be used to trace carbon flow through microbial communities or to study plant-microbe interactions. creative-peptides.com In agricultural research, it could be used to study nutrient utilization in crops. creative-peptides.com

Q & A

Q. Table 1: Optimized Parameters for 13C NMR of this compound

ParameterValueRationale
Magnetic Field600 MHzResolves 13C-13C scalar coupling
Pulse Angle30°Minimizes saturation
Acquisition Time2.5 sBalances sensitivity/resolution
DecouplingWaltz-16 (1H)Reduces splitting artifacts

Q. Table 2: Common Artifacts in MS Analysis of this compound

ArtifactSourceMitigation Strategy
Isotopic ClusteringNatural 13C abundanceUse high-resolution MS (HRMS)
Adduct FormationSodium/potassium ionsAdd 0.1% formic acid to mobile phase
In-source FragmentationHigh ESI voltageOptimize voltage to 3.5 kV

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.